1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a dihydronaphthalene moiety. The presence of two fluorine atoms at the spiro center adds to its chemical distinctiveness, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the dihydronaphthalene moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyclopropane ring: This step often involves cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Wirkmechanismus
The mechanism by which 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one exerts its effects involves interactions at the molecular level. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity to various molecular targets. Pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one include:
Spirocyclic oxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry for their biological activity.
Fluorinated cyclopropanes: Compounds like 1,1-difluorocyclopropane share the fluorinated cyclopropane motif and are studied for their unique chemical properties.
Dihydronaphthofurans: These compounds have a similar dihydronaphthalene core and are explored for their potential in drug discovery and material science.
The uniqueness of 1’,1’-Difluorospiro[2,3-dihydronaphthalene-4,2’-cyclopropane]-1-one lies in its specific combination of a spirocyclic structure with fluorine atoms, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1',1'-difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O/c13-12(14)7-11(12)6-5-10(15)8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSSDGCXRGHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)C3=CC=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.